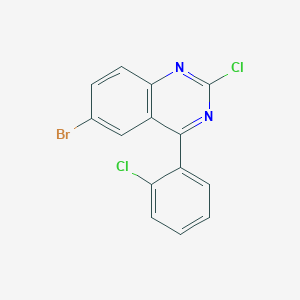

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

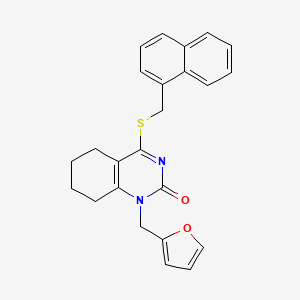

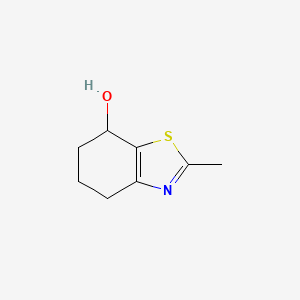

“6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline” is a chemical compound with the molecular formula C14H7BrCl2N2 . It is related to the quinazoline family of compounds . Quinazoline derivatives have been found to exhibit significant biological activities, which has led to increased attention in their synthesis and bioactivity research .

Molecular Structure Analysis

The molecular structure of “6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at various positions by bromine and chlorine atoms .Aplicaciones Científicas De Investigación

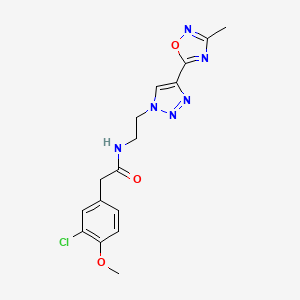

Synthesis and Antimicrobial Activity

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant biological activity due to their heterocyclic nature, making them potent against various microbial strains. A study by Raval, Desai, and Desai (2012) highlights the microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including those with 6-bromo-2-(3-chloro-2-oxopropyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one structures. These derivatives have shown promising antimicrobial activity, indicating their potential in addressing bacterial and fungal infections (Raval, Desai, & Desai, 2012).

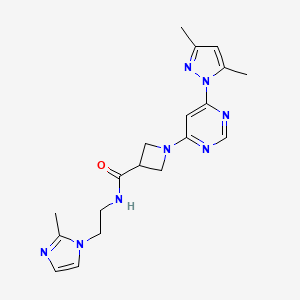

Antiviral and Cytotoxic Activities

Quinazoline derivatives, including those based on 6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline, have been explored for their antiviral and cytotoxic activities. Dinakaran et al. (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones showing potential antiviral activity against various viruses, including Herpes simplex and Vaccinia virus, in cell culture. This research underscores the potential of quinazoline derivatives as antiviral agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Photophysical Properties for Material Science

Quinazoline derivatives have also found applications in material science, particularly in the study of their photophysical properties. Mphahlele et al. (2015) investigated the electronic absorption and emission properties of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines. These studies provide insights into the effect of substituents on intramolecular charge transfer properties, highlighting the potential of quinazoline derivatives in the development of novel materials with specific photophysical characteristics (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).

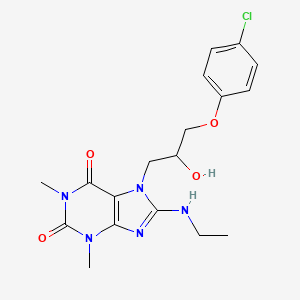

Cancer Research and Drug Development

In cancer research, the derivatives of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline have been explored for their potential as anticancer agents. The synthesis of novel quinazoline derivatives targeting EGFR inhibitors demonstrates their application in the design of targeted anticancer therapies. Allam et al. (2020) describe the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which were evaluated for their efficacy as EGFR inhibitors compared to gefitinib, showing promising results in inhibiting cancer cell growth (Allam, Aly, Farouk, El Kerdawy, Rashwan, & Abbass, 2020).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted .

Propiedades

IUPAC Name |

6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYGBMJKORQIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)

![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)

![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2771831.png)

![4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771838.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2771845.png)